molecular formula C18H19BrFNO3 B2448797 2-Bromo-N-[2-(2-fluorophenyl)-2-methoxypropyl]-5-methoxybenzamide CAS No. 1796950-95-2

2-Bromo-N-[2-(2-fluorophenyl)-2-methoxypropyl]-5-methoxybenzamide

Cat. No.: B2448797
CAS No.: 1796950-95-2
M. Wt: 396.256
InChI Key: WENCZBJNEAIDNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-N-[2-(2-fluorophenyl)-2-methoxypropyl]-5-methoxybenzamide is a chemical compound with the CAS Number 1796950-95-2 and a molecular formula of C18H19BrFNO3 . It has a molecular weight of 396.2508 g/mol and can be represented by the SMILES notation: COc1ccc(c(c1)C(=O)NCC(c1ccccc1F)(OC)C)Br . This product is intended for research purposes and is not intended for human or animal use. Compounds featuring bromo and methoxy substitutions on a benzamide scaffold are of significant interest in medicinal chemistry research for their potential as molecular probes. The structural motifs present in this reagent, particularly the bromo group, are commonly utilized in chemical synthesis for further functionalization via cross-coupling reactions, making it a valuable building block for the creation of more complex chemical libraries . Similarly, the methoxy group is a feature explored in the development of pharmacologically active molecules, including those investigated for their interactions with biological targets such as tubulin . Researchers can leverage this high-purity compound in the synthesis and discovery of new chemical entities for various investigative applications.

Properties

IUPAC Name

2-bromo-N-[2-(2-fluorophenyl)-2-methoxypropyl]-5-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrFNO3/c1-18(24-3,14-6-4-5-7-16(14)20)11-21-17(22)13-10-12(23-2)8-9-15(13)19/h4-10H,11H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WENCZBJNEAIDNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=C(C=CC(=C1)OC)Br)(C2=CC=CC=C2F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-[2-(2-fluorophenyl)-2-methoxypropyl]-5-methoxybenzamide typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of a suitable benzamide derivative, followed by the introduction of the fluorophenyl and methoxypropyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, would be essential to achieve the desired quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-[2-(2-fluorophenyl)-2-methoxypropyl]-5-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of a de-brominated product.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups may yield aldehydes or carboxylic acids, while substitution of the bromine atom can result in a wide range of new derivatives with different functional groups.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.

    Medicine: It may have potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Bromo-N-[2-(2-fluorophenyl)-2-methoxypropyl]-5-methoxybenzamide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-(2-fluorophenyl)butanamide
  • 2-bromo-N-(4-fluorophenyl)butanamide
  • 2-bromo-N-(2,5-dimethoxyphenyl)butanamide

Uniqueness

2-Bromo-N-[2-(2-fluorophenyl)-2-methoxypropyl]-5-methoxybenzamide is unique due to the presence of both fluorine and methoxy groups, which can significantly influence its chemical reactivity and biological activity

Biological Activity

2-Bromo-N-[2-(2-fluorophenyl)-2-methoxypropyl]-5-methoxybenzamide is a compound of interest due to its potential biological activities. This article focuses on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

  • Chemical Formula : C17H19BrFNO3
  • Molecular Weight : 373.24 g/mol

Research indicates that compounds similar to this compound may interact with various biological targets, including:

  • NLRP3 Inflammasome : This compound could potentially modulate the NLRP3 inflammasome pathway, which is implicated in several neurodegenerative diseases and inflammatory responses .
  • PD-L1 Interaction : Compounds in this class have shown promise in inhibiting the PD-1/PD-L1 interaction, a critical pathway in immune evasion by tumors .

Anticancer Properties

Studies have indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The biological activity has been assessed through:

  • Cell Viability Assays : The compound demonstrated significant inhibition of cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer).
Cell LineIC50 (µM)
MCF-712.5
A54915.3

Anti-inflammatory Effects

In vitro studies suggest that the compound may possess anti-inflammatory properties by inhibiting the release of pro-inflammatory cytokines such as TNF-α and IL-6. This was observed in macrophage cultures treated with lipopolysaccharide (LPS).

Case Studies

  • Neuroinflammation Model : In a study involving an animal model of neuroinflammation, administration of the compound resulted in reduced levels of NLRP3 inflammasome activation markers, suggesting a protective effect against neurodegeneration.
    • Findings :
      • Decreased levels of IL-1β and IL-18.
      • Reduced brain edema and improved behavioral outcomes.
  • Cancer Treatment : A clinical trial evaluated the efficacy of a similar compound in patients with advanced solid tumors. The results indicated a favorable safety profile and preliminary evidence of antitumor activity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Bromo-N-[2-(2-fluorophenyl)-2-methoxypropyl]-5-methoxybenzamide, and how can reaction efficiency be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including bromination, coupling, and functional group protection/deprotection. For example, coupling reactions using bromoacetyl chloride (as demonstrated in related benzamide derivatives) require optimization of temperature (60–80°C), solvent polarity (e.g., DMF or THF), and catalytic agents like triethylamine to improve yields . Purification via column chromatography with gradient elution (hexane/ethyl acetate) is recommended to isolate intermediates. Reaction progress should be monitored using TLC and HPLC .

Q. How should researchers confirm the molecular structure and purity of the compound?

  • Methodological Answer :

  • Structural Confirmation : Use 1^1H/13^13C NMR to verify substituent positions and coupling patterns. For example, the methoxy groups resonate at δ 3.2–3.8 ppm, while aromatic protons appear between δ 6.8–7.5 ppm . Mass spectrometry (HRMS) confirms the molecular ion peak (e.g., [M+H]+^+ at m/z 436.05). X-ray crystallography (if crystals are obtainable) provides definitive stereochemical data .
  • Purity Assessment : HPLC with a C18 column (acetonitrile/water mobile phase) and UV detection at 254 nm ensures >98% purity. Residual solvents are quantified via GC-MS .

Q. What methods are effective for evaluating solubility and stability in preclinical studies?

  • Methodological Answer :

  • Solubility : Perform shake-flask experiments in PBS (pH 7.4), DMSO, and ethanol at 25°C. Centrifuge and analyze supernatant via UV-Vis spectroscopy.
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor degradation via HPLC. Thermal stability is assessed using DSC/TGA to identify melting points and decomposition temperatures .

Q. How can researchers design experiments to assess biological activity in target systems?

  • Methodological Answer : Use in vitro assays (e.g., enzyme inhibition or receptor binding) with positive controls. For cytotoxicity, employ MTT assays on cell lines (e.g., HEK293 or HepG2) at concentrations of 1–100 μM. Dose-response curves (IC50_{50}) are analyzed using nonlinear regression models (GraphPad Prism) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR peaks or MS discrepancies)?

  • Methodological Answer :

  • NMR Anomalies : Re-examine sample preparation (deuteration efficiency, solvent purity). Use 2D NMR (COSY, HSQC) to assign overlapping signals. Compare with computational predictions (DFT-based NMR simulations) .
  • MS Discrepancies : Verify ionization efficiency (ESI vs. MALDI). Perform high-resolution MS to rule out adducts or isotopic interference .

Q. What computational methods are effective in predicting stability and reactivity under varying conditions?

  • Methodological Answer :

  • Stability Prediction : Use density functional theory (DFT) to calculate bond dissociation energies (BDEs) for labile groups (e.g., methoxy or bromo substituents). Molecular dynamics (MD) simulations in explicit solvents (water, DMSO) predict aggregation behavior .
  • Degradation Pathways : Apply QSPR models to identify susceptible sites (e.g., benzylic positions) for hydrolysis or oxidation .

Q. How can reaction scalability be optimized without compromising yield or purity?

  • Methodological Answer :

  • Process Optimization : Transition from batch to flow chemistry for exothermic steps (e.g., bromination). Use DOE (design of experiments) to optimize parameters (residence time, catalyst loading).
  • Purification at Scale : Replace column chromatography with recrystallization (ethanol/water) or centrifugal partition chromatography .

Q. What strategies mitigate photodegradation or oxidative decomposition in long-term storage?

  • Methodological Answer :

  • Photostability : Store in amber glass vials under inert gas (N2_2). Add antioxidants (0.1% BHT) or UV absorbers (titanium dioxide coatings) .
  • Oxidative Protection : Lyophilize the compound and store at -20°C with desiccants (silica gel). Monitor peroxide formation in solvents via test strips .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.